4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Beschreibung
4-[Benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a sulfonamide derivative featuring a benzothiazole core substituted with methyl groups at positions 4 and 5. The compound integrates a benzyl(methyl)sulfamoyl moiety linked to a benzamide scaffold, which is further conjugated to the benzothiazole ring.
The benzothiazole moiety likely contributes to enhanced metabolic stability compared to simpler heterocycles like oxadiazoles or triazoles, as benzothiazoles are less prone to tautomerism and oxidative degradation .
Eigenschaften
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-9-10-17(2)22-21(16)25-24(31-22)26-23(28)19-11-13-20(14-12-19)32(29,30)27(3)15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAHFGKPSSNFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Stepwise Synthesis Protocol
The synthesis follows a four-step sequence (Scheme 1):
Step 1: Chlorosulfonation of Benzoic Acid
Benzoic acid undergoes chlorosulfonation using sulfurochloridic acid (HSO₃Cl) at 10°C to yield 3-(chlorosulfonyl)benzoic acid. This exothermic reaction requires careful temperature control to prevent decomposition.
Step 2: Sulfonamide Formation
3-(Chlorosulfonyl)benzoic acid reacts with N-benzyl-N-methylamine in acetone under reflux to form 3-[benzyl(methyl)sulfamoyl]benzoic acid. The reaction is monitored via thin-layer chromatography (TLC), with yields averaging 72%.
Step 3: Acid Chloride Preparation
The sulfonamide intermediate is treated with thionyl chloride (SOCl₂) at reflux to generate the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.
Step 4: Coupling with 4,7-Dimethyl-1,3-benzothiazol-2-amine
The acid chloride reacts with 4,7-dimethyl-1,3-benzothiazol-2-amine (CAS 78584-08-4) in dichloromethane (DCM) at 45°C for 6 hours. The final product is purified via recrystallization from ethanol, achieving a purity of >98%.
Alternative Methodologies
- Microwave-Assisted Synthesis : A patent demonstrates reduced reaction times (2–4 hours) using microwave irradiation at 160°C, improving yield to 85%.
- Ultrasonic Irradiation : Benzothiazole formation via condensation of 2-aminothiophenol with aldehydes under ultrasound achieves 83% yield in 20 minutes, though this method is less common for sulfamoyl derivatives.
Critical Analysis of Reaction Conditions
Solvent and Catalyst Optimization
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Solvent | Acetone/DCM | Dimethylformamide (DMF) |
| Temperature | 45–80°C | 160°C (microwave) |
| Time | 6–12 hours | 2–4 hours |
| Yield | 66–72% | 85% |
Microwave synthesis enhances reaction efficiency but requires specialized equipment. DMF increases solubility of intermediates but complicates purification.
Characterization and Analytical Data
Spectroscopic Profiles
FTIR (KBr, cm⁻¹) :
¹H-NMR (400 MHz, DMSO-d₆) :
¹³C-NMR :
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₂N₄O₃S₂ |
| Molecular Weight | 478.58 g/mol |
| Melting Point | 160–165°C |
| Rf Value (TLC) | 0.56 (silica Gel-G) |
| Solubility | DMSO >50 mg/mL |
Applications and Derivatives
- Pharmacological Potential : Structural analogs show glucokinase activation (EC₅₀ = 0.8 µM) and p38 MAP kinase inhibition (IC₅₀ = 12 nM).
- Biochemical Probes : The sulfamoyl group enables hydrogen bonding with serine proteases, making it useful in enzyme inhibition studies.
Industrial-Scale Production Considerations
Analyse Chemischer Reaktionen
Types of Reactions
4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. Reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Recent studies have shown that compounds with similar structures to 4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide exhibit significant antimicrobial activity. For instance, derivatives containing benzothiazole moieties have been evaluated against various bacterial and fungal strains.
In a comparative study:
- Minimum Inhibitory Concentration (MIC) values were determined for several synthesized derivatives, indicating effective antibacterial properties against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N18 | 4.53 | HCT116 Cancer Cell Line |
These findings suggest that the presence of specific substituents enhances the antimicrobial potency of these compounds, indicating a promising avenue for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of similar sulfamoyl derivatives has also been explored extensively. The compound's structure allows it to interact with cellular mechanisms involved in cancer proliferation.
In vitro studies have demonstrated:
- Significant cytotoxicity against human colorectal carcinoma cell lines (HCT116).
- Compounds like N9 and N18 exhibited IC50 values lower than the standard drug 5-Fluorouracil (IC50 = 9.99 µM), indicating superior efficacy.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
These results highlight the potential of 4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide as a lead compound in anticancer drug development .
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
Wirkmechanismus
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide and thiazole groups play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations:
- Heterocyclic Core: The target compound’s benzothiazole core contrasts with oxadiazoles (LMM5/LMM11) and triazoles ().
- Sulfamoyl Modifications : The benzyl(methyl)sulfamoyl group in the target compound provides steric bulk and lipophilicity, differing from LMM11’s cyclohexyl(ethyl)sulfamoyl group, which may alter membrane permeability .
- Substituent Effects: Methyl groups on the benzothiazole (target) versus methoxy (LMM5) or furan (LMM11) substituents influence electronic properties.
Pharmacokinetic Considerations
- Metabolic Stability : Benzothiazoles resist oxidative degradation better than triazoles or oxadiazoles, which are prone to ring-opening reactions .
- Bioavailability : The target compound’s methyl groups may reduce first-pass metabolism compared to LMM5’s methoxy group, which undergoes demethylation .
Biologische Aktivität
4-[Benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H21N3O3S2
- Molecular Weight : 451.57 g/mol
- LogP : 4.5511 (indicates lipophilicity)
- Polar Surface Area : 65.421 Ų
The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the benzothiazole moiety is known to enhance the compound's affinity for biological targets due to its ability to participate in π-π stacking interactions and hydrogen bonding.
Biological Activity
-
Antimicrobial Activity :
- Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. Compounds similar to 4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties :
- Enzyme Inhibition :
Case Studies
- Case Study on Antimicrobial Efficacy :
- Evaluation of Anticancer Activity :
Data Table: Biological Activities Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
